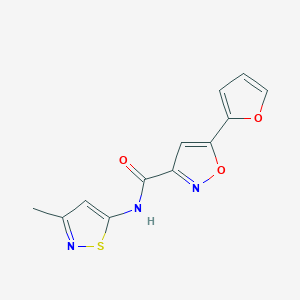

5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the isoxazole ring: This can be achieved via cycloaddition reactions involving nitrile oxides and alkenes.

Introduction of the isothiazole ring: This step may involve the reaction of thioamides with halogenated compounds.

Coupling reactions: The final step would involve coupling the different ring systems together under specific conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysts: Use of metal catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide would depend on its specific interactions with biological targets. This could involve:

Binding to enzymes: Inhibiting or activating specific enzymes.

Interaction with receptors: Modulating receptor activity.

Pathways involved: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

- 5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxylic acid

- 5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxylate

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide lies in its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(furan-2-yl)-N-(3-methylisothiazol-5-yl)isoxazole-3-carboxamide, with the CAS number 1207024-42-7, is a complex organic compound that features both isoxazole and isothiazole rings. These heterocyclic structures are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical development. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, alongside its mechanism of action and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉N₃O₃S |

| Molecular Weight | 275.29 g/mol |

| CAS Number | 1207024-42-7 |

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and isothiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often demonstrate potency comparable to or exceeding that of traditional antibiotics .

Case Study:

A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Mechanism of Action:

The compound may exert its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-kB) pathway, which is crucial in regulating immune response and inflammation .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's biological activity. Research indicates that isoxazole derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is essential in preventing various diseases linked to oxidative stress .

Quantitative Analysis:

In vitro assays measuring the ability to inhibit lipid peroxidation revealed significant antioxidant activity for compounds similar to this compound, suggesting its potential utility in formulations aimed at combating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Potential | Antioxidant Capacity |

|---|---|---|---|

| This compound | Low MIC against MRSA | Inhibits NF-kB pathway | High |

| N-(3-methylisothiazol-5-yl)-5-phenyliosoxazole-3-carboxamide | Moderate MIC | Moderate | Moderate |

| N-(3-methylisothiazol-5-yl)furan-2-carboxamide | High MIC | Low | High |

Properties

IUPAC Name |

5-(furan-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c1-7-5-11(19-15-7)13-12(16)8-6-10(18-14-8)9-3-2-4-17-9/h2-6H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCXTJWQDMOHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.